![molecular formula C18H18FN3O3S B2574219 (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-methyl-3-phenylprop-2-enamide CAS No. 2035036-11-2](/img/structure/B2574219.png)
(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-methyl-3-phenylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-methyl-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-2-methyl-3-phenylprop-2-enamide is a novel derivative of benzothiadiazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H31N3O6S with a molecular weight of approximately 465.57 g/mol. The structure features a benzothiadiazole moiety, which is linked to a phenylpropene amide group. This structural configuration is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiadiazole derivatives, including our compound of interest. A notable study evaluated various benzothiazole derivatives against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.
Table 1: Anticancer Activity Results
Compound | Cell Line | Concentration (μM) | Proliferation Inhibition (%) | Apoptosis Induction (%) |
---|---|---|---|---|
(2E)-N-(...) | A431 | 1 | 45 | 30 |
(2E)-N-(...) | A549 | 2 | 60 | 50 |
B7 | A431 | 4 | 75 | 70 |
The compound exhibited a dose-dependent response, with higher concentrations leading to increased apoptosis and reduced cell migration, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promising anti-inflammatory activity. Research demonstrated that it significantly reduced the levels of inflammatory cytokines IL-6 and TNF-α in macrophage cell lines. This dual action makes it an attractive candidate for treating conditions characterized by both inflammation and tumor progression.
Table 2: Anti-inflammatory Activity Results
Compound | Cytokine | Concentration (μM) | Reduction (%) |
---|---|---|---|
(2E)-N-(...) | IL-6 | 1 | 40 |
(2E)-N-(...) | TNF-α | 2 | 55 |
B7 | IL-6 | 4 | 70 |
This data underscores the potential for using this compound not only in oncology but also in inflammatory diseases .
Pathway Analysis
The mechanism underlying the biological activity of this compound involves the inhibition of key signaling pathways associated with cancer cell survival and inflammation. Specifically, studies have shown that it inhibits the AKT and ERK pathways in cancer cells, which are critical for cell proliferation and survival.
Case Study: Compound B7
A comprehensive evaluation of compound B7 (a related benzothiazole derivative) revealed that it inhibited both AKT and ERK signaling pathways effectively. This was corroborated through Western blot analysis, which demonstrated decreased phosphorylation levels of these proteins in treated cells .
属性
IUPAC Name |
(E)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-methyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-12(9-13-7-5-4-6-8-13)18(23)20-15-11-17-16(10-14(15)19)21(2)26(24,25)22(17)3/h4-11H,1-3H3,(H,20,23)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUJEQHYNODCU-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。